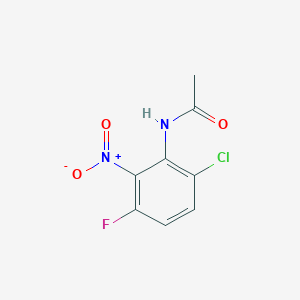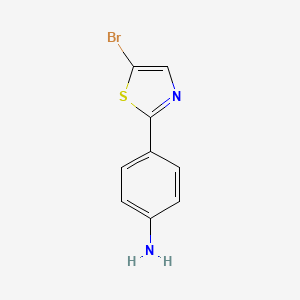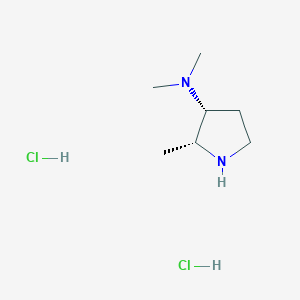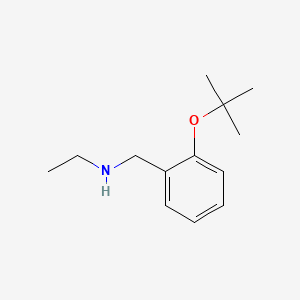
N-(2-(tert-Butoxy)benzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(tert-Butoxy)benzyl)ethanamine: is an organic compound with the molecular formula C13H21NO. It is also known as N-benzyl-2-(tert-butoxy)ethanamine. This compound is characterized by the presence of a benzyl group attached to an ethanamine backbone, with a tert-butoxy substituent on the benzyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(tert-Butoxy)benzyl)ethanamine typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of flow microreactor systems and metal-free conditions for the synthesis of tert-butyl esters suggests that similar methods could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(2-(tert-Butoxy)benzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters .
Scientific Research Applications
Chemistry: N-(2-(tert-Butoxy)benzyl)ethanamine is used as an intermediate in organic synthesis. It is involved in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of benzyl and tert-butoxy groups on biological systems. It may also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of new pharmacophores.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(tert-Butoxy)benzyl)ethanamine involves its interaction with molecular targets and pathways in biological systems. The benzyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and targets involved depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
- N-Benzylglycinol t-butyl ether
- Benzenemethanamine, N-[2-(1,1-dimethylethoxy)ethyl]
Comparison: N-(2-(tert-Butoxy)benzyl)ethanamine is unique due to the presence of both benzyl and tert-butoxy groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications compared to similar compounds .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[[2-[(2-methylpropan-2-yl)oxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-5-14-10-11-8-6-7-9-12(11)15-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
GJCUKFVBKUUKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=CC=C1OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


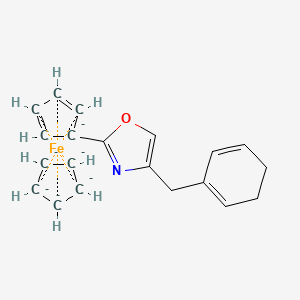

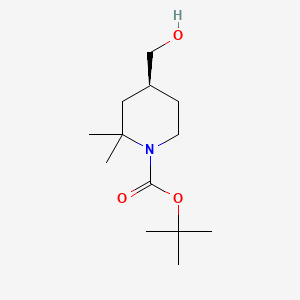

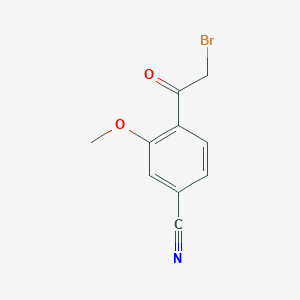
![6-Bromo-2-fluoro-3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13911128.png)
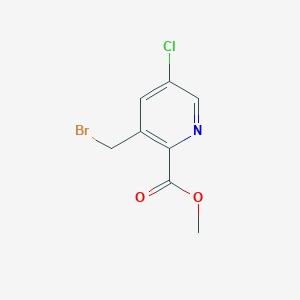
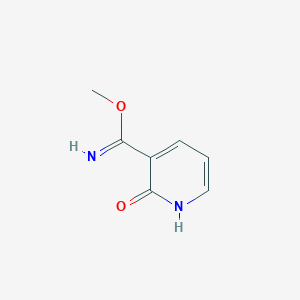

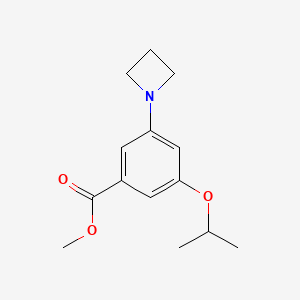
![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)
